molecular formula C25H28ClN3O3S B2967698 2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111293-37-8

2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2967698
CAS RN: 1111293-37-8
M. Wt: 486.03
InChI Key: DFGOFHVRTZXKKC-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H28ClN3O3S and its molecular weight is 486.03. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. For example, a study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showing significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011). Another research synthesized fluoroquinolone-based 4-thiazolidinones, showing potential as antimicrobial agents (Patel & Patel, 2010).

Analgesic and Anti-inflammatory Applications

Compounds containing the quinazoline moiety have been investigated for their analgesic and anti-inflammatory properties. For instance, some pyrazoles and triazoles bearing a dibromoquinazoline moiety were evaluated for their analgesic activity, revealing that selected compounds showed promising results (Saad, Osman, & Moustafa, 2011). Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Several quinazolinone derivatives have been synthesized and studied for their potential anticancer activities. A study involving the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains prepared from aminoanthraquinones showed substantial growth delays against in vivo subcutaneous tumors, with some compounds having curative activity in refractory models (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds from quinazolinone derivatives has led to the development of various new molecules with potential biological activities. For example, a study explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields, providing new avenues for chemical synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Mechanism of Action

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3S/c1-16(2)13-27-23(30)17-9-10-20-22(12-17)28-25(33-15-18-6-3-4-8-21(18)26)29(24(20)31)14-19-7-5-11-32-19/h3-4,6,8-10,12,16,19H,5,7,11,13-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGOFHVRTZXKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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